molecular formula C16H19N5O2S B12590470 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Cat. No.: B12590470
M. Wt: 345.4 g/mol
InChI Key: RZYCXZXXHYDQJV-UHFFFAOYSA-N
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Description

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
  • Indole-3-acetic acid
  • Deferoxamine
  • Deferasirox

Uniqueness

Compared to similar compounds, Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Biological Activity

Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives. Its unique structural framework combines a triazine ring with an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C18H23N5O2S
  • Molecular Weight : 373.47 g/mol
  • CAS Number : 603946-53-8

The biological activity of Acetamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may bind to certain enzymes or receptors, inhibiting their activity and leading to pharmacological effects. The compound's mechanism of action has been studied using molecular docking simulations that reveal its binding affinity with target proteins involved in various disease pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of Acetamide derivatives. For instance:

  • Cytotoxicity Studies : Acetamide derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds similar to Acetamide exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating higher potency against human cancer cells such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells .

Antimicrobial Activity

Research on Mannich bases has indicated that compounds with similar structures exhibit antimicrobial properties. Acetamide derivatives may possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes in pathogens .

Enzyme Inhibition

Acetamide has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer proliferation and other diseases. The inhibition of these enzymes could lead to reduced cell growth and proliferation in malignant tissues .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of Acetamide derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional treatments, suggesting their potential as novel anticancer agents .
  • Antimicrobial Efficacy :
    • In a comparative analysis of Mannich bases, Acetamide-related compounds demonstrated notable antibacterial activity against Gram-positive bacteria, showcasing their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features and activities of Acetamide compared to structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-StructureTriazine-indole frameworkAnticancer, antimicrobial
5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiolStructureSimilar framework; potential activitiesAnticancer
Indole-3-acetic acidStructurePlant growth regulator; shares indole structureGrowth regulation
DeferoxamineStructureChelating agent; used in iron overloadAntioxidant

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C16H19N5O2S/c1-10-4-5-12-11(8-10)14-15(21(12)2)18-16(20-19-14)24-9-13(22)17-6-7-23-3/h4-5,8H,6-7,9H2,1-3H3,(H,17,22)

InChI Key

RZYCXZXXHYDQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCCOC)C

Origin of Product

United States

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